Nitric acid;3-propoxypropane-1,2-diol
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Overview
Description
This compound has the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . It is a colorless liquid that is soluble in water and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitric acid;3-propoxypropane-1,2-diol can be synthesized by reacting glycerol with propyl bromide using sodium hydride in dry dimethylformamide . The reaction involves the nucleophilic substitution of the hydroxyl group in glycerol with the propoxy group from propyl bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of glycerol and propyl bromide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;3-propoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
Nitric acid;3-propoxypropane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitric acid;3-propoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. In oxidation reactions, it loses electrons to form oxidized products such as aldehydes and ketones . The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Nitric acid;3-propoxypropane-1,2-diol can be compared with other similar compounds such as:
3-Ethoxy-1,2-propanediol: Similar in structure but with an ethoxy group instead of a propoxy group.
1,2-Propanediol: Lacks the propoxy group and has different chemical properties.
3-Allyloxy-1,2-propanediol: Contains an allyloxy group, which gives it different reactivity and applications.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
62908-45-6 |
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Molecular Formula |
C6H16N2O9 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
nitric acid;3-propoxypropane-1,2-diol |
InChI |
InChI=1S/C6H14O3.2HNO3/c1-2-3-9-5-6(8)4-7;2*2-1(3)4/h6-8H,2-5H2,1H3;2*(H,2,3,4) |
InChI Key |
KABVEJXLTKDQDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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